molecular formula C25H20N4O2S B2460178 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 536703-61-4

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2460178
CAS No.: 536703-61-4
M. Wt: 440.52
InChI Key: FYWNEUISFGGNKU-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound featuring a pyrimido[5,4-b]indole core with phenyl and tolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indole core. This can be achieved through a condensation reaction between an appropriate indole derivative and a phenyl-substituted pyrimidinone. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlling temperature, solvent choice, and reaction time to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. In biology, the compound's biological activities, such as antiviral, anti-inflammatory, and anticancer properties, make it a potential candidate for drug development.

Medicine

In medicine, 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide could be explored for its therapeutic potential. Its ability to interact with various biological targets suggests it may have applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable tool for researchers and manufacturers looking to innovate in various fields.

Mechanism of Action

The mechanism by which 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide include:

  • 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide

  • Various indole derivatives with different substituents

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of substituents and the resulting biological activities. This unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-16-8-7-9-17(14-16)26-21(30)15-32-25-28-22-19-12-5-6-13-20(19)27-23(22)24(31)29(25)18-10-3-2-4-11-18/h2-14,27H,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWNEUISFGGNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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